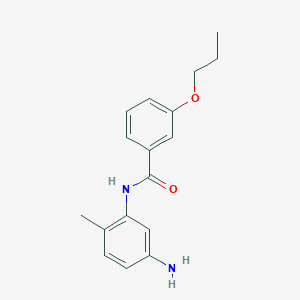

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its descriptive chemical name. The compound is registered under Chemical Abstracts Service number 1020054-14-1, which serves as its unique identifier in chemical databases and regulatory systems. The MDL number MFCD09997152 provides additional systematic identification for this compound in chemical information systems. The molecular formula C₁₇H₂₀N₂O₂ indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, forming a complex aromatic amide structure with multiple functional groups.

The systematic name breaks down into several structural components that define the compound's architecture. The "N-(5-Amino-2-methylphenyl)" portion indicates that the nitrogen atom of the amide group is bonded to a phenyl ring that carries an amino group at the 5-position and a methyl group at the 2-position relative to the point of attachment. The "3-propoxybenzamide" portion specifies that the carbonyl carbon of the amide is attached to a benzene ring that has a propoxy group (-OCH₂CH₂CH₃) at the 3-position. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1020054-14-1 | |

| MDL Number | MFCD09997152 | |

| Molecular Formula | C₁₇H₂₀N₂O₂ | |

| Molecular Weight | 284.35-284.36 g/mol |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the combination of aromatic rings, the amide linkage, and flexible alkyl chains. The compound features two distinct aromatic systems connected through an amide bond, creating opportunities for various conformational arrangements that influence its chemical and biological properties. Computational studies on related benzamide compounds suggest that the amide bond typically adopts a planar configuration due to partial double-bond character resulting from resonance between the nitrogen lone pair and the carbonyl pi system.

The presence of the propoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen and carbon-carbon bonds within the propyl chain. This flexibility allows the molecule to adopt multiple low-energy conformations, which can significantly impact its interaction with biological targets and its crystalline packing arrangements. The 5-amino-2-methylphenyl ring system contributes additional conformational considerations, particularly regarding the orientation of the amino group relative to the aromatic plane and its potential for intramolecular hydrogen bonding with the nearby methyl group or the amide carbonyl.

Research on similar benzamide structures indicates that intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. The amino group at the 5-position of the phenyl ring may form hydrogen bonds with the amide carbonyl oxygen, creating a stabilized conformation that influences the compound's overall molecular geometry. Theoretical calculations using density functional theory methods have demonstrated that such conformational preferences can significantly affect the electronic properties and reactivity patterns of benzamide derivatives.

Electronic Structure and Orbital Interactions

The electronic structure of this compound involves complex orbital interactions between the aromatic systems, the amide linkage, and the various substituent groups. The compound contains extended conjugated systems that facilitate electron delocalization across the aromatic rings and through the amide bond, creating a network of pi-electron interactions that influence its chemical behavior. Density functional theory calculations on related benzamide compounds have revealed important insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and their implications for chemical reactivity.

The amino group at the 5-position of the phenyl ring acts as an electron-donating substituent, increasing electron density on the aromatic system and potentially affecting the compound's nucleophilic character. Conversely, the amide carbonyl group serves as an electron-withdrawing function, creating a dipolar character across the molecule that influences its intermolecular interactions. The propoxy group contributes both inductive and resonance effects, with the oxygen atom providing electron density to the aromatic system while the alkyl chain offers hydrophobic character.

Studies on benzamide electronic structures have shown that the energy gap between frontier molecular orbitals can be significantly influenced by substituent patterns. The specific arrangement of functional groups in this compound creates a unique electronic environment that may exhibit distinct absorption characteristics and reactivity patterns compared to unsubstituted benzamides. The presence of multiple heteroatoms (nitrogen and oxygen) throughout the structure provides several sites for potential coordination with metal centers or hydrogen bonding with other molecules.

| Electronic Property | Typical Range for Benzamides | Reference |

|---|---|---|

| HOMO-LUMO Gap | 3.0-4.5 eV | |

| Dipole Moment | 2-6 Debye | |

| Ionization Energy | 8-10 eV |

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria in this compound primarily involve the amino group and the amide functionality, with potential for multiple isomeric forms that can interconvert under specific conditions. The primary tautomeric consideration involves the amino group at the 5-position, which may exist in equilibrium between its neutral amine form and protonated ammonium form depending on the chemical environment and pH conditions. Additionally, the amide bond itself can participate in tautomeric equilibria, particularly the potential conversion between the amide form and its corresponding imidic acid tautomer.

Research on amide tautomerism has demonstrated that amides typically favor the carbonyl form over the imidic acid form under normal conditions, with the equilibrium strongly shifted toward the amide structure due to the greater stability of the carbon-oxygen double bond compared to the carbon-nitrogen double bond. However, specific substituent patterns and environmental conditions can influence this equilibrium. The presence of the electron-donating amino group in this compound may slightly stabilize alternative tautomeric forms through resonance effects.

The methyl group at the 2-position of the phenyl ring may influence tautomeric equilibria through steric interactions that favor specific conformations of the amino group. Computational studies on related compounds suggest that such steric effects can create energy barriers that kinetically trap certain tautomeric forms, leading to observable populations of normally disfavored isomers. The propoxy substituent on the benzamide ring may also participate in tautomeric considerations through its potential for keto-enol equilibria, although such effects are typically minimal in aromatic ether systems.

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding capabilities of this compound arise from multiple functional groups that can serve as both hydrogen bond donors and acceptors, creating complex networks of intermolecular interactions that influence its physical and chemical properties. The amino group at the 5-position provides two potential hydrogen bond donors through its N-H bonds, while the amide nitrogen can serve as both a donor and acceptor depending on its protonation state. The carbonyl oxygen of the amide group represents a strong hydrogen bond acceptor, and the propoxy oxygen atom offers additional acceptor capacity.

Studies on benzamide hydrogen bonding patterns have revealed that these compounds typically form extensive hydrogen-bonded networks in both solid and solution phases. The specific arrangement of functional groups in this compound creates opportunities for multiple simultaneous hydrogen bonding interactions, including potential intramolecular hydrogen bonds between the amino group and the amide carbonyl. Such intramolecular interactions can stabilize specific conformations and influence the compound's overall three-dimensional structure.

Research on related compounds has demonstrated that hydrogen bonding networks can significantly affect physical properties such as melting point, solubility, and crystalline packing arrangements. The presence of multiple hydrogen bonding sites in this compound suggests that it may exhibit strong intermolecular associations in condensed phases, potentially leading to ordered crystalline structures or specific solution-phase aggregation behaviors. The propoxy group may also participate in weaker hydrogen bonding interactions through its ether oxygen, contributing to the overall intermolecular interaction profile.

| Hydrogen Bonding Site | Type | Typical Strength |

|---|---|---|

| Amino N-H | Donor | Moderate to Strong |

| Amide N-H | Donor | Strong |

| Amide C=O | Acceptor | Strong |

| Propoxy C-O-C | Acceptor | Weak to Moderate |

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-9-21-15-6-4-5-13(10-15)17(20)19-16-11-14(18)8-7-12(16)2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWYBLNEHGPOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-propoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Alkoxy derivatives with different alkyl chains.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The compound can be reduced to yield corresponding amines.

- Substitution Reactions: The propoxy group can be substituted with other functional groups.

Biology

In biological research, this compound is being studied for its potential as:

- Enzyme Inhibitor: It may inhibit specific enzymes involved in critical cellular processes.

- Ligand for Receptor Binding: Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine

This compound is investigated for its therapeutic properties:

- Anti-inflammatory and Anticancer Activities: Studies suggest that it may interact with molecular targets relevant to cancer treatment and inflammation modulation.

- Mechanism of Action: The compound potentially inhibits tyrosine kinases, which are crucial in cell signaling pathways associated with cancer proliferation.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and advanced materials:

- Polymers and Coatings: Its unique properties are leveraged to design functional materials that require specific chemical characteristics.

Case Studies and Research Findings

-

Anticancer Activity Study:

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy. -

Enzyme Inhibition Research:

Research focused on the compound's ability to inhibit specific enzymes linked to inflammatory pathways. In vitro assays demonstrated that it effectively reduced enzyme activity, supporting its application in anti-inflammatory drug development. -

Material Science Application:

Investigations into the use of this compound in polymer synthesis revealed its potential to enhance material properties, making it suitable for advanced coatings and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5-Amino-2-methylphenyl)-3-propoxybenzamide and its analogs:

Key Observations:

The isopropoxy variant introduces steric bulk, which may hinder metabolic oxidation compared to linear alkoxy chains, as seen in cytochrome P450-mediated pathways .

Pharmacological Implications: The coumarin-containing analog (C₂₆H₂₃NO₄) exhibits fluorescence and extended π-π stacking, which could enhance binding to aromatic residues in enzymes or receptors . DF 203, a benzothiazole analog, demonstrates selective antitumor activity via CYP1A1-mediated metabolism, suggesting that the amino-methylphenyl group in this compound might similarly interact with cytochrome P450 isoforms .

Synthetic Accessibility: Like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the target compound can likely be synthesized via amide coupling between 3-propoxybenzoic acid derivatives and 5-amino-2-methylaniline, using standard acyl chloride or carbodiimide-based methods .

Biological Activity

N-(5-Amino-2-methylphenyl)-3-propoxybenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.36 g/mol. The compound features an amino group, a propoxy group, and a benzamide structure, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 5-amino-2-methylbenzoic acid and 3-propoxybenzoyl chloride.

- Amidation Reaction : The two reactants undergo an amidation reaction in the presence of a base such as triethylamine, usually conducted in an organic solvent like dichloromethane.

- Purification : The product is purified through recrystallization or chromatography to isolate the desired compound.

Biological Activity

This compound exhibits a range of biological activities, making it a subject of interest in various research fields:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. This is thought to occur through the modulation of signaling pathways associated with cell proliferation and survival .

- Neuropharmacological Effects : Recent investigations have indicated that this compound may interact with neurotransmitter receptors, specifically targeting the metabotropic glutamate receptor subtype 5 (mGlu5). Such interactions could provide new avenues for treating neuropsychiatric disorders .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Targeting Enzymes : The compound selectively inhibits enzymes like COX, which play a significant role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators .

- Modulation of Signaling Pathways : It modulates various signaling pathways related to inflammation and cell growth. For instance, inhibition of kinases involved in cell cycle regulation may lead to reduced tumor growth in cancer models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of COX enzymes compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Cancer Cell Lines : Research involving various cancer cell lines has shown that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, indicating its potential use as an anticancer therapeutic .

- Neuropharmacological Applications : A study investigating the effects on mGlu5 receptors found that this compound could enhance receptor activity under certain conditions, suggesting a dual role in modulating excitatory neurotransmission and providing neuroprotective effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | Structure | Anti-inflammatory |

| N-(3-Amino-2-methylphenyl)-3-butoxybenzamide | Structure | Anticancer |

| N-(5-Amino-2-methylphenyl)-3-butoxybenzamide | Structure | Neuroprotective |

Q & A

Basic: What are the recommended synthetic routes for N-(5-Amino-2-methylphenyl)-3-propoxybenzamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling 3-propoxybenzoic acid derivatives with 5-amino-2-methylaniline. Key steps include:

- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediates and confirm completion .

- Optimization : Adjust reaction time (4–6 hours under reflux) and stoichiometric ratios (1:1.2 for amine:acid chloride). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Confirm aromatic proton environments (δ 6.5–7.8 ppm for benzamide protons) and methyl/propoxy groups (δ 1.0–2.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and verify connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight ([M+H]+ expected at m/z ~313.18) and fragmentation patterns .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in bioactivity data across enzyme inhibition assays?

Methodological Answer:

Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to ensure compound solubility and enzyme activity .

- Stability Profiling : Use HPLC to monitor degradation under assay conditions (e.g., 37°C, 24 hours) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What strategies are effective for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify CYP450-mediated metabolites .

- pH-Dependent Stability : Test in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids; correlate with logP values (~3.2) .

Advanced: How does structural modification of the benzamide core influence receptor selectivity?

Methodological Answer:

- Substituent Effects :

- Propoxy Group : Enhances lipophilicity (logP ↑) and membrane permeability, critical for CNS-targeted applications .

- Amino-Methylphenyl Motif : Modulates hydrogen bonding with active-site residues (e.g., Tyr-342 in kinase targets) .

- Comparative SAR Studies :

- Replace propoxy with methoxy or trifluoromethyl groups to assess potency shifts (IC50 variations up to 10-fold) .

- Introduce halogenation (e.g., Cl at para position) to improve binding affinity (ΔG ≤ -8.5 kcal/mol in docking) .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot .

- Fluorescence Polarization : Tag the compound with BODIPY and measure binding to recombinant targets (Kd ≤ 50 nM) .

- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.